(1-(叔丁氧羰基)-3-甲基-1H-吡唑-5-基)硼酸

描述

“(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of Grignard reagents or through lithium–halogen exchange . The tert-butoxycarbonyl (Boc) group can be used for nitrogen-containing heterocycles such as pyrroles, indoles, azaindoles, and pyrazoles where the N-Boc-protected pyrroles and indole S18-1 are selectively borylated into the 3 position .

Molecular Structure Analysis

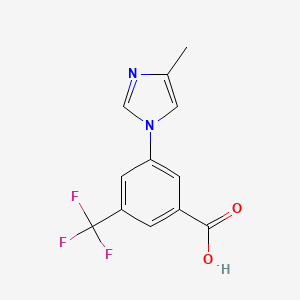

The molecular structure of “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1C=C(C)C(=N1)B(O)O .

Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . They can also be involved in Suzuki-Miyaura cross-coupling reactions .

科学研究应用

铃木-宫浦交叉偶联

1-BOC-3-甲基吡唑-5-硼酸: 是一种在铃木-宫浦交叉偶联反应中具有重要价值的试剂,该反应是构建有机化学中碳-碳键的关键方法。由于其温和的条件和官能团耐受性,该反应被广泛应用。 该硼酸衍生物作为亲核试剂,将有机基团转移到金属催化剂(通常是钯)上,然后与亲电有机卤化物偶联 .

BET溴结构域抑制剂的合成

该化合物用于合成BET溴结构域和额外末端(BET)蛋白抑制剂。这些抑制剂在转录调控研究中具有重要意义,并可能在癌症和炎症性疾病中具有治疗应用。 该硼酸部分对于构建吡唑环(许多BET抑制剂的核心结构)至关重要 .

光致变色荧光分子的开发

研究人员使用1-BOC-3-甲基吡唑-5-硼酸制备基于萘酰亚胺的光致变色可交换荧光分子。 这些分子在高级成像技术中具有应用,它们可用于以高空间和时间分辨率追踪生物过程 .

DNA编码化学库的创建

该化合物在DNA编码化学库的开发中发挥作用。通过促进钯催化的铃木偶联反应与DNA连接的芳基卤化物反应,它能够创建大量的化合物库。 这些库是药物发现的有力工具,可以快速筛选潜在的候选药物 .

γ-分泌酶调节剂合成

1-BOC-3-甲基吡唑-5-硼酸: 参与制备氨基噻唑作为γ-分泌酶调节剂。 这些调节剂对阿尔茨海默病研究很重要,因为它们可以影响β-淀粉样蛋白肽的产生,这是该疾病病理学中的一个关键因素 .

JAK2抑制剂用于骨髓增殖性疾病

该化合物用于合成氨基吡啶吲哚甲酰胺,它们是用于治疗骨髓增殖性疾病的潜在JAK2抑制剂。 JAK2是一种参与控制血细胞产生的信号通路的激酶,其抑制可以帮助控制真性红细胞增多症和骨髓纤维化等疾病 .

TGF-β1和活性A信号抑制剂

它也是一种用于创建吡啶衍生物的试剂,这些衍生物充当TGF-β1和活性A信号抑制剂。 这些抑制剂在治疗纤维化和癌症方面具有潜在的应用,因为TGF-β1是一种在细胞生长、分化和免疫反应中起作用的细胞因子 .

c-Met激酶抑制剂用于癌症治疗

最后,1-BOC-3-甲基吡唑-5-硼酸用于制备MK-2461类似物,它们是c-Met激酶的抑制剂。c-Met是一种受体酪氨酸激酶,与癌症生物学的各个方面有关,包括转移和血管生成。 抑制这种激酶是癌症治疗中一种很有希望的策略 .

作用机制

Target of Action

1-BOC-3-Methylpyrazole-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also shows potential as a pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Mode of Action

The compound plays a crucial role in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules . The compound’s boronic acid group is particularly important in this process, as it is readily transferred to palladium in the transmetalation step .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in the sm coupling reaction

Result of Action

The result of the compound’s action in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules. In the context of antileishmanial and antimalarial activity, one of the pyrazole derivatives synthesized using this compound displayed superior antipromastigote activity .

Action Environment

The action of 1-BOC-3-Methylpyrazole-5-boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively under a wide range of conditions.

安全和危害

未来方向

The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The functionalization of indoles, including the determination of their biological activities, has been the subject of considerable scientific research interest . Therefore, the study of “(1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl)boronic acid” and similar compounds could potentially lead to the development of new drugs and other chemical products in the future .

属性

IUPAC Name |

[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O4/c1-6-5-7(10(14)15)12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGANVBFCXPIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681572 | |

| Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-27-3 | |

| Record name | 1-(1,1-Dimethylethyl) 5-borono-3-methyl-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-methylpyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)

![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)